molecular formula C10H10Cl2OS B14034884 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14034884
M. Wt: 249.16 g/mol
InChI Key: MESVZVXUINBFGT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one is a halogenated propanone derivative featuring a dichlorinated aromatic ring substituted with a methylthio (-SMe) group. This compound belongs to the class of aryl ketones, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing chlorine atoms and the sulfur-containing methylthio group, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(3-chloro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,1-2H3

InChI Key

MESVZVXUINBFGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-5-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Weight Key Substituents Notable Properties/Applications Reference
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one Not provided 196.63 g/mol Phenylhydrazinylidene group Hydrogen-bonded crystal packing
3-Chloro-1-(thiophen-2-yl)propan-1-one Not provided ~188.66 g/mol* Thiophene ring, chloro substituent Friedel-Crafts acylation product
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 1340177-72-1 252.62 g/mol Methoxy, trifluoromethyl groups High lipophilicity due to -CF₃
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Not provided ~210.68 g/mol* Cyclopropyl, 4-chlorophenyl groups Potential pharmaceutical intermediate

*Calculated based on molecular formula.

Key Observations:
  • Crystallography: Unlike the hydrogen-bonded monoclinic structure of 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (P21/c space group, β = 101.158°) , the target compound’s packing may differ due to steric effects from the methylthio group.
  • Synthetic Routes : Friedel-Crafts acylation is a common method for aryl ketones, as demonstrated for thiophene-derived analogs (). However, steric hindrance from the 3-chloro-5-(methylthio) substituent might necessitate optimized reaction conditions.

Biological Activity

1-Chloro-1-(3-chloro-5-(methylthio)phenyl)propan-2-one, with the CAS number 1804042-31-6, is a chlorinated organic compound that has garnered attention due to its potential biological activities. This compound features a chloro group, a methylthio group, and a propan-2-one moiety, which contribute to its reactivity and interactions in biological systems. Understanding its biological activity is crucial for its application in pharmacology and toxicology.

PropertyValue
Molecular FormulaC10H10Cl2OS
Molecular Weight249.16 g/mol
IUPAC NameThis compound
InChI KeyMLTBDDKEVYBPLO-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor , binding to the active sites of specific enzymes and preventing their catalytic activity. This interaction can lead to significant effects on cellular processes, including apoptosis and cell cycle regulation.

Biological Activity Studies

Recent studies have explored the biological effects of this compound across various cell lines:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance, studies using the MTT assay have shown that this compound can induce cell death in A549 lung cancer cells and HCT116 colon cancer cells, demonstrating its potential as an anticancer agent .
  • Apoptosis Induction : Flow cytometry analyses have confirmed that this compound can induce late apoptosis in cancer cells. The mechanism appears to involve the activation of pro-apoptotic pathways, leading to an increase in sub-G1 phase cells, indicative of apoptotic events .
  • Cell Cycle Arrest : In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G0/G1 phase in treated cells. This effect can hinder cell proliferation and contribute to its anticancer properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundCytotoxic ActivityMechanism of Action
This compoundHigh (A549, HCT116)Enzyme inhibition, apoptosis induction
1-(3-Chloro-5-trifluoromethyl)phenylpropan-2-oneModerateEnzyme inhibition
1-(3-Chloro-5-methylthio)phenyl ethanoneLowUnknown

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Apoptosis : In a study assessing various chlorinated compounds, this compound was found among the most effective in inducing apoptosis in cancer cell lines through mitochondrial dysfunction and caspase activation .
  • Toxicological Assessment : Another investigation focused on the toxicological profile of this compound revealed that while it exhibits significant cytotoxicity against certain cancer cells, it also poses risks for non-target cells, necessitating careful evaluation for therapeutic applications .

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